molecular formula C15H15FN2O5S B6521054 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide CAS No. 896313-01-2

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide

Cat. No. B6521054
CAS RN: 896313-01-2
M. Wt: 354.4 g/mol
InChI Key: VQQIHLWLBHRBPJ-UHFFFAOYSA-N
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Description

The compound contains a fluorobenzenesulfonyl group, a furan ring, and an ethanediamide group. Fluorobenzenesulfonyl compounds are known for their reactivity and are often used in organic synthesis . Furan is a heterocyclic compound that contributes to the compound’s aromaticity. Ethanediamide (also known as a diamide of acetic acid) is a functional group that contains two amide groups attached to a single carbon atom.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide . The furan ring could be introduced through a variety of methods, depending on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluorobenzenesulfonyl and furan groups, as well as the ethanediamide group. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzenesulfonyl and furan groups, as well as the amide groups. The fluorobenzenesulfonyl group could potentially undergo substitution reactions with nucleophiles . The furan ring, being aromatic, might undergo electrophilic aromatic substitution. The amide groups could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The compound could potentially interact with biological systems through the fluorobenzenesulfonyl group, the furan ring, or the amide groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound. Specific safety data would typically be provided by the manufacturer or supplier .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new synthetic methods or as a building block for the synthesis of more complex molecules. If it exhibits biological activity, it could also be explored for potential therapeutic applications .

properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O5S/c1-17-14(19)15(20)18-9-13(12-3-2-8-23-12)24(21,22)11-6-4-10(16)5-7-11/h2-8,13H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQIHLWLBHRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide

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